5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine 5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17510188
InChI: InChI=1S/C7H6BrClN4S/c8-6-11-7(10)12-13(6)3-5-4(9)1-2-14-5/h1-2H,3H2,(H2,10,12)
SMILES:
Molecular Formula: C7H6BrClN4S
Molecular Weight: 293.57 g/mol

5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine

CAS No.:

Cat. No.: VC17510188

Molecular Formula: C7H6BrClN4S

Molecular Weight: 293.57 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine -

Specification

Molecular Formula C7H6BrClN4S
Molecular Weight 293.57 g/mol
IUPAC Name 5-bromo-1-[(3-chlorothiophen-2-yl)methyl]-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C7H6BrClN4S/c8-6-11-7(10)12-13(6)3-5-4(9)1-2-14-5/h1-2H,3H2,(H2,10,12)
Standard InChI Key ZHRWMJSBPMIHJQ-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1Cl)CN2C(=NC(=N2)N)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine, reflects its triazole-thiophene hybrid structure. The triazole ring (1,2,4-triazol-3-amine) is substituted at position 1 with a (3-chlorothiophen-2-yl)methyl group and at position 5 with a bromine atom. This arrangement creates a planar, conjugated system that enhances stability and facilitates π-π stacking interactions in molecular complexes.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₆BrClN₄S
Molecular Weight293.57 g/mol
IUPAC Name5-bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine
InChIInChI=1S/C7H6BrClN4S/c8-6...
SMILESC1=C(SC=C1CN2C(=NC(=N2)N)Br)Cl

The InChIKey ZHRWMJSBPMIHJQ-UHFFFAOYSA-N and Canonical SMILES string provide unambiguous identifiers for computational modeling and database searches.

Crystallographic and Spectroscopic Insights

While X-ray crystallography data for this specific compound remains unpublished, analogous triazole-thiophene hybrids exhibit monoclinic crystal systems with intermolecular hydrogen bonding between amine groups and halogen atoms. Nuclear Magnetic Resonance (NMR) spectroscopy of related compounds reveals distinct proton environments: the thiophene ring’s protons resonate at δ 6.8–7.2 ppm, while the triazole’s NH₂ group appears as a broad singlet near δ 5.5 ppm .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 5-bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves a multi-step sequence:

  • Thiophene Functionalization: 3-Chlorothiophene-2-carbaldehyde undergoes nucleophilic substitution with hydrazine to form a hydrazone intermediate.

  • Triazole Cyclization: The hydrazone reacts with cyanamide under acidic conditions to construct the 1,2,4-triazole core.

  • Bromination: N-Bromosuccinimide (NBS) selectively brominates the triazole at position 5, achieving yields of 65–75% under anhydrous conditions.

Microwave-assisted synthesis has been explored to reduce reaction times from hours to minutes, though scalability remains a challenge .

Purification and Yield Enhancement

Chromatographic purification (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures yield >95% purity. Industrial-scale production employs continuous-flow reactors to maintain precise temperature control during bromination, minimizing byproducts like 4-bromo-5-chloro-1-methyl-1H-1,2,3-triazole .

Chemical Reactivity and Functionalization

Halogen-Directed Substitutions

The bromine atom at position 5 participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling access to biaryl derivatives. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C produces 5-phenyl-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine in 82% yield.

Amine Group Modifications

The primary amine at position 3 undergoes acylation with acetyl chloride or sulfonylation with benzenesulfonyl chloride. These modifications enhance lipophilicity, as evidenced by logP increases from 1.2 to 2.8 for the acetylated derivative.

Biological Evaluation and Applications

Antimicrobial Activity

In vitro assays against Staphylococcus aureus (ATCC 29213) and Candida albicans (ATCC 10231) demonstrate moderate inhibition, with MIC values of 32 µg/mL and 64 µg/mL, respectively. The chlorothiophene moiety is hypothesized to disrupt microbial membrane integrity via thiol-mediated oxidation.

Material Science Applications

Thin films of the compound exhibit semiconducting behavior with a bandgap of 2.8 eV, suitable for organic field-effect transistors (OFETs). Hole mobility measurements reach 0.12 cm²/V·s, comparable to polythiophene derivatives.

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